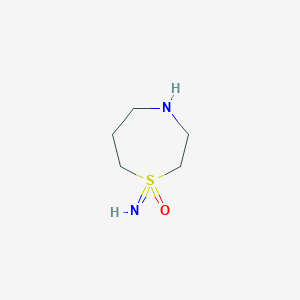
N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound features a piperidine ring substituted with a trifluoromethoxy benzoyl group and a sulfonyl acetamide moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is then functionalized with a trifluoromethoxy benzoyl group through a Friedel-Crafts acylation reaction. The final step involves the introduction of the sulfonyl acetamide group via a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and pain.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy benzoyl group is known to enhance the compound’s binding affinity and selectivity, while the sulfonyl acetamide moiety can modulate its chemical reactivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-2-((1-(4-methoxybenzoyl)piperidin-4-yl)sulfonyl)acetamide
- N-methyl-2-((1-(4-chlorobenzoyl)piperidin-4-yl)sulfonyl)acetamide
- N-methyl-2-((1-(4-fluorobenzoyl)piperidin-4-yl)sulfonyl)acetamide
Uniqueness
Compared to similar compounds, N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications in research and industry.
Propiedades
IUPAC Name |
N-methyl-2-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O5S/c1-20-14(22)10-27(24,25)13-6-8-21(9-7-13)15(23)11-2-4-12(5-3-11)26-16(17,18)19/h2-5,13H,6-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMGJKXCOIBCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2655506.png)
![Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2655509.png)


![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone](/img/structure/B2655515.png)






![(R)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate](/img/structure/B2655526.png)


